molecular formula C21H18FN3O3S B2691016 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide CAS No. 1210406-19-1

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide

Cat. No.: B2691016
CAS No.: 1210406-19-1
M. Wt: 411.45
InChI Key: DUDTULPMHGJKLY-UHFFFAOYSA-N
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Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure comprising a 1,2,3,4-tetrahydroquinoline core, which is a privileged scaffold in pharmaceutical development due to its wide range of associated biological activities . This core is further functionalized with a 4-fluorophenylsulfonyl group and a nicotinamide moiety. The nicotinamide component is a form of vitamin B3 and is a critical precursor to essential cellular cofactors NAD+ and NADPH, which play vital roles in cellular metabolism, DNA repair, and managing oxidative stress . The specific presence of the 4-fluorophenylsulfonyl group is a common feature in compounds designed for various biological targets, as the fluorine atom can profoundly influence a molecule's pharmacokinetic properties and binding affinity. While the specific biological profile and mechanism of action for this exact compound require further experimental investigation, its molecular architecture suggests high potential as a key intermediate or candidate for screening against various therapeutic targets. Researchers can leverage this compound in the design and synthesis of novel molecules, particularly for developing enzyme inhibitors or probing cellular pathways related to the nicotinamide-derived cofactors. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-17-6-9-19(10-7-17)29(27,28)25-12-2-4-15-5-8-18(13-20(15)25)24-21(26)16-3-1-11-23-14-16/h1,3,5-11,13-14H,2,4,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDTULPMHGJKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of functional groups including:

  • Fluorophenyl : Enhances biological activity and solubility.
  • Sulfonyl : Provides reactivity for further chemical modifications.
  • Tetrahydroquinoline : Known for various pharmacological effects.
  • Nicotinamide : Associated with numerous biological pathways.

Molecular Formula : C21H21FN2O4S
Molecular Weight : 416.5 g/mol

Chemistry

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide is primarily utilized as a reagent in organic synthesis. It facilitates the formation of complex molecules through reactions such as the Suzuki–Miyaura coupling, which is effective for constructing carbon-carbon bonds under mild conditions.

Biology

In biological research, the compound serves as a biochemical probe or inhibitor in various pathways. Its potential interactions with enzymes and receptors make it a valuable tool for studying cellular mechanisms and signaling pathways.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Anti-inflammatory Activity : Studies indicate that it may reduce inflammatory responses by modulating cyclic adenosine monophosphate (cAMP) levels.
  • Antimicrobial Properties : Research suggests effectiveness against various bacterial strains, disrupting cellular processes crucial for bacterial growth.
  • Anticancer Effects : Investigations are ongoing into its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and chemical processes. Its unique properties allow for innovations in material science and the synthesis of novel compounds.

Case Study 1: Anti-inflammatory Effects

A notable study demonstrated that tetrahydroquinoline derivatives could significantly modulate Th17 cell responses in mouse models of rheumatoid arthritis. The results indicated a marked reduction in disease severity when administered at optimized doses.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that derivatives related to this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compounds effectively inhibited bacterial growth by disrupting their cellular integrity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces inflammatory responses
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits tumor growth
Organic synthesisFacilitates complex molecule formation

Mechanism of Action

The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Activity Profiles

The compound shares structural homology with RORγ inverse agonists reported in (Table 1). Key analogs include:

Compound ID Substituent at 7-Position Core Structure Activity (IC50/EC50) Target Source
7 2,4-Difluorobenzenesulfonamide Tetrahydroquinoline-sulfonyl IC50 <1 μM RORγ
8 2-Chloro-6-fluorobenzamide Tetrahydroquinoline-sulfonyl IC50 <15 μM RORγ
9 6-(Trifluoromethyl)benzamide derivative Pyrido-oxazine-sulfonyl EC50 = 6 nM RORγ
Target Nicotinamide (pyridine-3-carboxamide) Tetrahydroquinoline-sulfonyl Not reported Inferred RORγ N/A

Key Observations:

  • Compound 7 (benzenesulfonamide) exhibits high potency (IC50 <1 μM), likely due to the electron-deficient difluorophenyl group enhancing receptor interaction .
  • Compound 8 (benzamide) shows reduced activity (IC50 <15 μM), suggesting that the benzamide moiety is less optimal for RORγ binding than sulfonamide groups.
  • Compound 9 (pyrido-oxazine core) achieves nanomolar EC50 (6 nM), highlighting the impact of core heterocycle modifications on potency .
  • Target Compound: The nicotinamide group introduces a pyridine ring, which may engage in π-π stacking or hydrogen bonding with RORγ’s ligand-binding domain.

Substituent Effects on Bioactivity

  • Fluorine Substitution : The 4-fluorophenylsulfonyl group is conserved across analogs, enhancing lipophilicity and metabolic stability .
  • Nicotinamide vs.

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data from various research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H19FN2O3S
  • Molecular Weight : 362.42 g/mol
  • CAS Number : 1215609-88-3

The structure includes a tetrahydroquinoline moiety linked to a nicotinamide group and a sulfonyl group containing a fluorophenyl substituent. This unique combination contributes to its biological activity.

Research indicates that compounds similar to this compound often act through several biological pathways:

  • Nrf2 Activation : Many sulfonamide derivatives activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes. This mechanism is crucial for protecting cells from oxidative stress and inflammation .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing neuroinflammation and providing neuroprotective effects .
  • Cellular Protection : Studies on similar compounds have shown protective effects against cytotoxic damage in neuronal cells, particularly in models of neurodegenerative diseases such as Parkinson's disease .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Mechanism References
AntioxidantActivation of Nrf2 pathway; upregulation of HO-1 and other antioxidant genes
NeuroprotectionReduction of neuroinflammation; protection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines and enzymes
CytoprotectiveProtection against cytotoxicity in neuronal cell models

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Neuroprotective Effects in MPTP Model : In a study using the MPTP mouse model for Parkinson's disease, administration of a sulfonamide derivative demonstrated significant neuroprotective effects by activating the Nrf2 pathway and reducing activated microglia in the substantia nigra .
  • Antioxidant Properties in PC12 Cells : Another study highlighted that similar compounds could protect PC12 cells from H₂O₂-induced damage through Nrf2 activation, enhancing their viability under oxidative stress conditions .
  • Inflammation Reduction in Human Models : Research indicated that certain derivatives could reduce levels of inflammatory markers in human umbilical vein endothelial cells (HUVEC), suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What preliminary biological activities have been reported?

  • Receptor Binding : The fluorophenyl sulfonyl group is associated with RORγ inverse agonism (IC50_{50} <1 μM in HEK293 assays), suggesting immunomodulatory potential .
  • Cellular Models : In SH-SY5Y neuroblastoma cells, structurally related sulfonamides showed neuroprotective effects under oxidative stress (e.g., 20% increased viability at 10 μM) .
  • Caution : Bioactivity data vary with assay conditions (e.g., serum concentration, cell passage number). Always validate in replicate experiments .

II. Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Troubleshooting :
  • Low Amidation Yield : Replace EDC with DCC (higher stability) or use DMAP as a catalyst .
  • Byproduct Formation : Control pH during sulfonylation (pH 8–9) to minimize disubstitution .
    • Process Optimization : Switch to microwave-assisted synthesis (30 minutes vs. 24 hours) for intermediates, reducing degradation .

Q. How do structural modifications influence RORγ binding affinity?

  • SAR Insights :
  • Fluorophenyl Group : Critical for hydrophobic interactions (ΔG = −9.2 kcal/mol in docking studies). Replacement with chlorine reduces potency (IC50_{50} >10 μM) .
  • Tetrahydroquinoline Core : Ring saturation enhances conformational flexibility, improving binding to RORγ’s allosteric pocket .
    • Experimental Validation : Use alanine scanning mutagenesis on RORγ ligand-binding domain to identify key residues (e.g., Trp317, Phe318) .

Q. How to resolve contradictions in reported biological activities?

  • Case Study : Discrepancies in neuroprotective vs. pro-apoptotic effects may arise from:
  • Concentration Dependence : Biphasic responses (e.g., protection at 10 μM vs. toxicity at 50 μM) .
  • Cell Line Variability : SH-SY5Y (neuronal) vs. HeLa (epithelial) cells have differing redox homeostasis .
    • Resolution Strategy : Perform dose-response curves (1–100 μM) across multiple cell lines and validate with siRNA knockdown of target proteins .

Q. What computational tools predict metabolic stability and toxicity?

  • In Silico Methods :
  • ADMET Prediction : Use SwissADME to assess CYP450 inhibition risk (e.g., high affinity for CYP3A4) .
  • Metabolite Identification : GLORYx predicts primary oxidation at the tetrahydroquinoline’s C4 position .
    • Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

III. Methodological Resources

Q. What protocols are recommended for receptor binding assays?

  • RORγ Competition Binding :
  • Step 1 : Incubate recombinant RORγ with 3^3H-25-hydroxycholesterol (1 nM) and test compound (0.1–100 μM) .
  • Step 2 : Quantify displacement using scintillation counting. Calculate Ki_i via Cheng-Prusoff equation .

Q. How to design a structure-activity relationship (SAR) study?

  • Template :
  • Core Modifications : Synthesize analogs with varied sulfonyl groups (e.g., methyl, phenyl) .
  • Functional Assays : Test RORγ inhibition (IC50_{50}), solubility (shake-flask method), and logP (HPLC) .
  • Data Analysis : Use Prism for nonlinear regression and MOE for 3D-QSAR modeling .

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